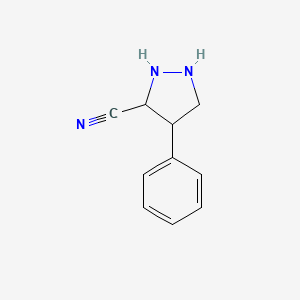
4-Phenylpyrazolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpyrazolidine-3-carbonitrile is a heterocyclic compound that features a pyrazolidine ring with a phenyl group and a nitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidine-3-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with yields of 98-99%.
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent condensation reactions (MCRs) and the use of various catalysts to enhance yield and efficiency . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpyrazolidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide in alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolidine derivatives.
Applications De Recherche Scientifique
4-Phenylpyrazolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 4-Phenylpyrazolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The nitrile group in the compound is crucial for its binding affinity to these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
3,5-Pyrazolidinedione: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
1,2-Diphenyl-3,5-pyrazolidinedione: Exhibits similar pharmacological activities but differs in its structural configuration.
Uniqueness: 4-Phenylpyrazolidine-3-carbonitrile is unique due to its specific structural features, such as the presence of both a phenyl group and a nitrile group on the pyrazolidine ring
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-phenylpyrazolidine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2 |
Clé InChI |
AANSAKGKDXDNSV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(NN1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


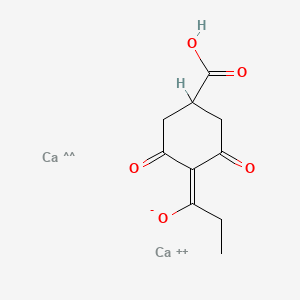
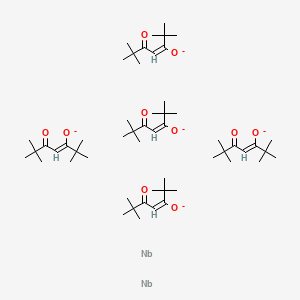
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
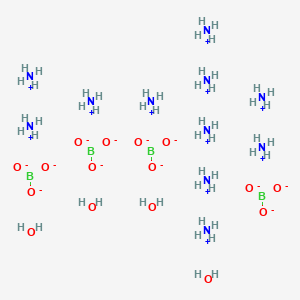
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
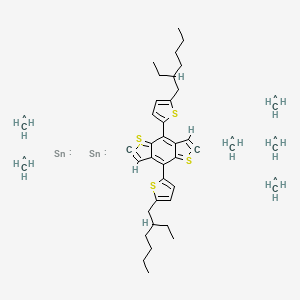
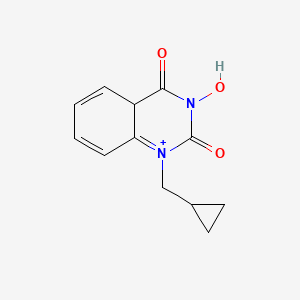
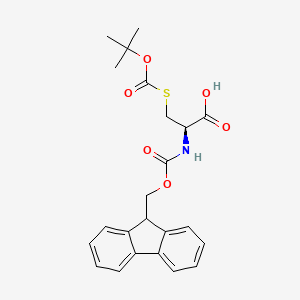
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
